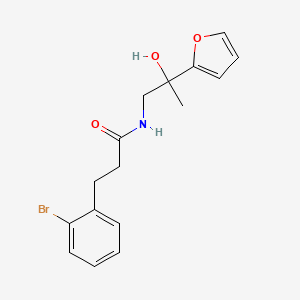

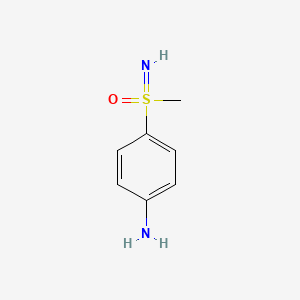

![molecular formula C17H15N3O2S B2515368 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 364743-40-8](/img/structure/B2515368.png)

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiadiazoles are known for their diverse biological activities, and modifications on this core structure can lead to compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring followed by subsequent functionalization. For example, the synthesis of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles involves the annelation of the thiadiazole ring and further substitution at the nitrogen atom . Similarly, the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives is achieved through an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . These methods highlight the versatility of thiadiazole chemistry in generating a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of aromatic rings and the thiadiazole moiety. The structures of two N-substituted acetamides show that the molecules are V-shaped with angles between the two aromatic planes being approximately 84° . This conformation is stabilized by various intermolecular interactions such as hydrogen bonds and pi interactions, which can influence the compound's reactivity and biological activity.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . These reactions demonstrate the reactivity of the thiadiazole ring and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as melting points and solubility, are influenced by the substituents on the thiadiazole ring and the overall molecular structure. The characterization of these compounds typically involves spectroscopic methods like NMR, IR, and MS, as well as determination of melting points . These properties are crucial for understanding the compound's stability, reactivity, and suitability for further development as a pharmacological agent.

Aplicaciones Científicas De Investigación

Glutaminase Inhibitors

Research has shown that compounds related to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their therapeutic potential in inhibiting GLS, which is significant in the context of cancer treatment. Structural modifications of these compounds have led to analogs with improved drug-like properties, including better solubility and retention of inhibitory potency, demonstrating their potential in cancer therapy (Shukla et al., 2012).

Antimicrobial Activity

Derivatives of thiadiazol compounds, including those structurally related to this compound, have exhibited promising antimicrobial activity. The synthesis and evaluation of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives revealed significant antibacterial activity against various plant fungi and bacteria. These findings suggest the potential of thiadiazol derivatives as effective antimicrobial agents, with specific compounds showing superior activity compared to commercial antibacterial agents (Liao et al., 2017).

Anticancer and Anti-inflammatory Agents

Thiadiazole derivatives have been investigated for their anticancer and anti-inflammatory properties. Computational and pharmacological evaluations of novel 1,3,4-oxadiazole and pyrazole derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, revealed their potential in toxicity assessment, tumor inhibition, and as antioxidants, analgesics, and anti-inflammatory agents. These compounds showed varying degrees of affinity and inhibitory effects against cancer-related targets, highlighting their therapeutic potential in cancer treatment and inflammation management (Faheem, 2018).

Detection of Metal Ions

Phenyl thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of metal ions such as Al3+. These chemosensors exhibit rapid responses, excellent selectivity, and sensitivity, showcasing the utility of thiadiazole derivatives in environmental monitoring and chemical analysis. The chemosensor’s ability to form binary logical devices and recover contaminated water samples further emphasizes its application in analytical chemistry (Manna et al., 2020).

Mecanismo De Acción

Target of action

The compound belongs to the class of 1,3,4-thiadiazole derivatives. Compounds in this class have been found to have diverse biological activities and can bind with high affinity to multiple receptors .

Biochemical pathways

1,3,4-thiadiazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(23-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWLDJPYZJRPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

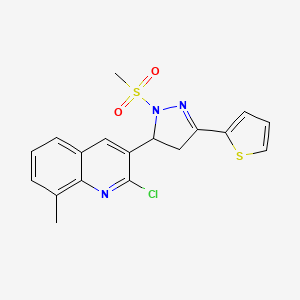

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)